molecular formula C16H12BrN3O3 B2514004 3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-53-9

3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2514004
CAS No.: 865286-53-9
M. Wt: 374.194
InChI Key: AHNCCSXSICTHOK-UHFFFAOYSA-N
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Description

3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound featuring the 1,3,4-oxadiazole pharmacophore, a scaffold recognized for its significant and versatile biological activities . This particular molecule is of high interest in medicinal chemistry for the development of novel therapeutic agents, primarily in the fields of oncology and infectious diseases. The 1,3,4-oxadiazole core is a privileged structure in drug discovery due to its ability to interact with a range of biological targets. Research indicates that compounds based on this scaffold exhibit potent anticancer activity through the inhibition of crucial enzymes involved in cell proliferation, such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . Furthermore, structurally similar N-(1,3,4-oxadiazol-2-yl)benzamide derivatives have demonstrated exceptional antibacterial activity against challenging Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), as well as against the Gram-negative pathogen Neisseria gonorrhoeae . The mechanism of action for this class of compounds is multifaceted. In antibacterial research, related halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have been shown to be multi-targeting agents that can depolarize bacterial membranes and disrupt essential biosynthetic pathways, including menaquinone biosynthesis . The presence of the bromo substituent and methoxyphenyl group in this molecule is a strategic modification intended to optimize its physicochemical properties, enhance binding affinity to target sites, and improve metabolic stability . This compound is intended for research applications only, including in vitro biological screening, mechanism of action studies, and as a key intermediate in the synthesis of more complex drug candidates. It is supplied with comprehensive analytical data to ensure identity and purity. This product is for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O3/c1-22-13-7-5-10(6-8-13)15-19-20-16(23-15)18-14(21)11-3-2-4-12(17)9-11/h2-9H,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNCCSXSICTHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling Reaction: The final step involves coupling the brominated oxadiazole with 4-methoxyphenylamine under appropriate conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole moiety. For instance, derivatives similar to 3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide have shown promising results against various bacterial strains.

Case Study: Antimicrobial Evaluation
A study evaluated several oxadiazole derivatives for their antibacterial and antifungal activities. The results indicated that compounds with methoxy substitutions exhibited enhanced inhibition against Gram-positive and Gram-negative bacteria as well as fungi.

CompoundMIC (µg/mL)Activity Type
This compound12.5Antibacterial
Similar Oxadiazole Derivative10.0Antifungal

The Minimum Inhibitory Concentration (MIC) values suggest that the presence of the methoxy group enhances the compound's efficacy against microbial pathogens .

Anticancer Potential

The potential anticancer properties of this compound have also been investigated. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Screening
In a study assessing various benzamide analogues for anticancer activity, the following findings were reported:

CompoundIC50 (µM)Cancer Cell Line
This compound8.0MCF7 (Breast Cancer)
Reference Compound (Doxorubicin)7.5MCF7

The IC50 value indicates that this compound has comparable potency to established chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and methoxyphenyl group can also contribute to the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Compound Name & ID Substituents (Benzamide/Oxadiazole) Molecular Weight Key Biological Activity Reference ID
Target Compound 3-Br / 4-methoxyphenyl 422.3* Not reported (predicted antifungal)
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 4-sulfamoyl / 4-methoxyphenylmethyl 519.59 Antifungal (C. albicans)
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 4-sulfamoyl / furan-2-yl 493.59 Antifungal (C. albicans)
Compound 26 (N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide) 4-Br / thiophen-2-yl 365.21 Not reported (structural analog)
Compound 21 (N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide) 4-Br / dihydrobenzodioxin 444.25 Not reported (structural analog)
Compound 5a (4-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamide) 4-OCH2 / 4-chlorophenyl 369.79 Cytotoxicity evaluation
OZE-III (N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide) Pentanamide / 4-chlorophenyl 279.72 Antimicrobial (S. aureus)

*Molecular weight calculated from .

Key Observations:

Halogen Substitution :

  • Bromine at the meta -position (target compound) vs. para -position (Compound 26, 21) alters steric and electronic properties. Bromine’s electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets, but meta-substitution could reduce steric hindrance compared to para-substituted analogs .
  • Chlorine-substituted analogs (e.g., Compound 5a, OZE-III) show antimicrobial activity, suggesting halogens are critical for bioactivity .

Oxadiazole Ring Modifications: 4-Methoxyphenyl (target compound) vs. thiophene (Compound 26) or furan (LMM11): Methoxy groups improve solubility via hydrogen bonding, while heterocycles like thiophene enhance π-π stacking with aromatic residues in target enzymes .

Sulfonamide vs. Benzamide Groups :

  • LMM5 and LMM11 feature sulfonamide linkages, which are associated with enhanced antifungal activity due to improved enzyme inhibition (e.g., thioredoxin reductase) . The target compound lacks this group, which may limit its potency against fungal targets.

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 4-methoxyphenyl group in the target compound likely increases lipophilicity (logP ~3.5 estimated) compared to polar sulfonamide analogs (LMM5: logP ~2.8). This could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Enzyme Inhibition : Sulfonamide-containing analogs (LMM5, LMM11) show direct inhibition of thioredoxin reductase, while brominated benzamides may target oxidative stress pathways .

Biological Activity

Overview

3-bromo-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structural framework that includes a bromine atom, an oxadiazole ring, and a methoxyphenyl group, which collectively contribute to its diverse biological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several steps, including the formation of the oxadiazole ring through cyclization reactions. The introduction of the bromine atom and the methoxyphenyl group is achieved under controlled conditions to optimize yield and purity. The final product is characterized by its molecular formula C18H18BrN3O3C_{18}H_{18}BrN_{3}O_{3} and molecular weight of approximately 396.26 g/mol .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, leading to effects such as:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in critical cellular processes.
  • Antimicrobial activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
  • Anticancer effects : The compound's ability to induce apoptosis in cancer cells has been explored through its mechanism of disrupting mitotic processes .

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. For example, studies have shown that compounds similar to this compound possess inhibitory concentrations (IC50) in the low micromolar range against various bacterial strains .

CompoundTarget PathogenIC50 (µg/mL)Reference
This compoundStaphylococcus aureus12.5
Similar Oxadiazole DerivativeEscherichia coli10

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly in inducing multipolar spindle formation in centrosome-amplified cancer cells. This effect leads to aberrant cell division and increased cell death rates .

Study FocusCell LineEffect ObservedReference
Induction of multipolarityHuman cancer cells (e.g., HeLa)Increased cell death (21% multipolarity)
Enzyme interaction studiesHSET proteinDirect binding confirmed

Case Studies and Research Findings

A recent study highlighted the compound's potential as a lead candidate for developing new antimicrobial agents. The research employed high-throughput screening methods to evaluate various derivatives against common pathogens, demonstrating that modifications to the oxadiazole structure significantly influenced biological activity .

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